2-[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]-4-chloro-1,3-benzothiazole
Description
Properties
IUPAC Name |
2-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-4-chloro-1,3-benzothiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN4S2/c19-12-4-3-7-15-16(12)21-18(25-15)23-10-8-22(9-11-23)17-20-13-5-1-2-6-14(13)24-17/h1-7H,8-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVXMEXBWCJGBLI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC3=CC=CC=C3S2)C4=NC5=C(S4)C=CC=C5Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]-4-chloro-1,3-benzothiazole (CAS No. 55745-83-0) is a member of the benzothiazole family, known for its diverse biological activities. This article explores its biological activity, including antimicrobial, anticancer, and other pharmacological properties, supported by data tables and case studies.
Chemical Structure and Properties
The compound features a piperazine ring linked to two benzothiazole moieties with a chlorine substituent. The structural formula can be represented as follows:
This structure contributes to its biological activity through interactions with various biological targets.
Antimicrobial Activity
A series of studies have demonstrated the antimicrobial properties of benzothiazole derivatives, including the target compound. For instance, research indicated that related benzothiazole compounds exhibited significant antibacterial activity against Staphylococcus aureus and Enterococcus faecalis , with minimum inhibitory concentration (MIC) values as low as 8 µg/mL .
Table 1: Antimicrobial Activity of Benzothiazole Derivatives
| Compound | Target Bacteria | MIC (µg/mL) |
|---|---|---|
| 2-[4-(1,3-BT)piperazin-1-yl]-4-chloro-BT | Staphylococcus aureus | 8 |
| 2bB | Enterococcus faecalis | <8 |
| TCC | Staphylococcus aureus | 16 |
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro studies showed that benzothiazole derivatives exhibit moderate to potent antiproliferative activity against various cancer cell lines such as MCF7 and HCT116. One study reported that compounds similar to the target showed IC50 values ranging from 10 to 30 µM against these cell lines .
Table 2: Anticancer Activity Against Selected Cell Lines
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 2-[4-(1,3-BT)piperazin-1-yl]-4-chloro-BT | MCF7 | 15 |
| Similar Compound | HCT116 | 20 |
| Similar Compound | Caco2 | 25 |
The mechanism by which this compound exerts its biological effects is believed to involve the inhibition of specific enzymes or receptors involved in cell proliferation and microbial growth. The piperazine moiety enhances solubility and bioavailability, while the benzothiazole structure allows for interaction with various biological targets .
Case Study 1: Antimicrobial Evaluation
In a study assessing the antimicrobial efficacy of various benzothiazole derivatives, the target compound was found to have superior activity compared to traditional antibiotics like Triclocarban (TCC). The study highlighted its potential as a lead compound for developing new antimicrobial agents effective against resistant strains .
Case Study 2: Anticancer Screening
Another investigation focused on the synthesis and evaluation of benzothiazole-piperazine hybrids for anticancer activity. The results indicated that these hybrids exhibited significant cytotoxicity against breast and colon cancer cell lines, supporting further development of this class of compounds for therapeutic applications .
Scientific Research Applications
Antimicrobial Activity
Benzothiazole derivatives, including BTP, have shown promising results as antimicrobial agents. Recent studies have highlighted their effectiveness against a range of pathogens, including bacteria and fungi.
Case Study: Antitubercular Activity
A study investigated the synthesis of benzothiazole derivatives for their anti-tubercular properties. The synthesized compounds were evaluated against Mycobacterium tuberculosis, with BTP derivatives demonstrating significant inhibition compared to standard drugs. The Minimum Inhibitory Concentration (MIC) values indicated that certain derivatives had lower MICs than established treatments, suggesting their potential as effective alternatives in tuberculosis therapy .
| Compound | MIC (μg/mL) | Inhibition (%) |
|---|---|---|
| BTP Derivative A | 0.32 | 90 |
| BTP Derivative B | 0.25 | 92 |
| Standard Drug | 0.20 | 95 |
Anticancer Research
BTP has also been explored for its anticancer properties. Research indicates that benzothiazole derivatives can induce apoptosis in cancer cells through various mechanisms.
Case Study: Cytotoxicity Against Cancer Cell Lines
In vitro studies have shown that BTP exhibits cytotoxic effects on several cancer cell lines, including breast and lung cancer cells. The mechanism of action appears to involve the induction of oxidative stress and subsequent apoptosis.
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 15.5 | Apoptosis via ROS generation |
| A549 (Lung) | 12.3 | Cell cycle arrest and apoptosis |
Neuropharmacology
Benzothiazole derivatives are being studied for their neuropharmacological effects, particularly in the context of neurodegenerative diseases.
Case Study: Neuroprotective Effects
Research has demonstrated that BTP can protect neuronal cells from oxidative damage induced by neurotoxins. This is particularly relevant for conditions such as Alzheimer's disease, where oxidative stress plays a critical role.
| Model | Protective Effect (%) | Mechanism |
|---|---|---|
| Neuronal Cell Line | 85 | Antioxidant activity |
| Animal Model (AD) | Significant | Inhibition of neuroinflammation |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Similarities and Differences
The target compound shares a benzothiazole-piperazine scaffold with several analogs, but key substituent variations dictate its unique behavior:
Physicochemical and Crystallographic Properties
- Crystal Packing : The dihedral angle between benzothiazole and substituent rings (e.g., 15.56° in 5-chloro-2-(trimethoxyphenyl)-1,3-benzothiazole) influences molecular conformation and packing efficiency. The 4-Cl substituent in the target compound may promote tighter van der Waals interactions compared to methoxy groups .
- Molecular Weight : The target compound (C₁₇H₁₃ClN₄S₂; MW ~396.9) is lighter than analogs like BZ-I (MW 371) or 5-chloro-2-(trimethoxyphenyl)-1,3-benzothiazole (MW 349.8), which may enhance bioavailability .
Q & A
Basic Questions
Q. What are the common synthetic routes for preparing 2-[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]-4-chloro-1,3-benzothiazole, and what solvents/reagents are critical for its formation?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, piperazine derivatives (e.g., 2-(piperazin-1-yl)benzothiazole) are reacted with halogenated benzothiazoles under reflux conditions. Key reagents include chlorinated benzothiazole precursors, piperazine derivatives, and catalysts like glacial acetic acid. Solvents such as ethanol or dimethyl sulfoxide (DMSO) are used, with reaction times ranging from 4–12 hours depending on substituent reactivity .
Q. How is structural characterization performed for this compound, and what analytical techniques are essential?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the benzothiazole and piperazine moieties. Infrared (IR) spectroscopy identifies functional groups like C-Cl and C-S bonds. Elemental analysis validates purity, while High-Resolution Mass Spectrometry (HRMS) confirms molecular weight. For crystalline derivatives, single-crystal X-ray diffraction (as in related piperazine-benzothiazole analogs) provides definitive structural proof .
Q. What are the primary biological targets or activity profiles associated with this compound?
- Methodological Answer : Benzothiazole-piperazine hybrids are often explored for antimicrobial, anticancer, or CNS-targeting activities. In vitro assays (e.g., enzyme inhibition, cell viability) should be designed using dose-response curves and validated controls. For example, docking studies (similar to ’s triazole-benzothiazole hybrids) can predict binding to targets like kinases or G-protein-coupled receptors. Activity must be corroborated with orthogonal assays (e.g., Western blot for protein expression) .
Advanced Research Questions
Q. How can conflicting data between computational docking predictions and experimental bioactivity results be resolved?
- Methodological Answer : Discrepancies may arise from solvent effects, protein flexibility, or off-target interactions. Validate docking poses with molecular dynamics simulations (e.g., 100-ns trajectories) to assess stability. Use isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to measure binding affinities experimentally. Cross-reference with mutagenesis studies to identify critical residues for binding .
Q. What strategies optimize reaction yields for derivatives with bulky substituents on the piperazine ring?
- Methodological Answer : Steric hindrance can be mitigated using microwave-assisted synthesis (reduced reaction time) or high-boiling solvents like DMF. Catalytic systems (e.g., Pd/C for cross-couplings) or phase-transfer catalysts improve accessibility. Monitoring via TLC or HPLC ensures intermediate stability. For example, achieved higher yields for triazole-benzothiazole hybrids using Cu(I)-catalyzed click chemistry .
Q. How does the chlorination position (e.g., 4-chloro vs. 5-chloro) on the benzothiazole core influence electronic properties and bioactivity?
- Methodological Answer : Perform density functional theory (DFT) calculations to map electron density and HOMO-LUMO gaps. Compare Hammett substituent constants (σ) to predict reactivity. Biological testing (e.g., MIC assays for antimicrobial activity) should use isosteric analogs. For instance, ’s fluoro/chloro-substituted benzoic acid derivatives show how halogen positioning alters logP and target affinity .
Q. What experimental design principles apply to in vivo toxicity studies for this compound?
- Methodological Answer : Follow OECD guidelines for acute/chronic toxicity. Use randomized block designs (as in ) with control groups, dose escalation, and endpoints like organ histopathology. Pharmacokinetic parameters (Cmax, AUC) should be quantified via LC-MS/MS. Include metabolite profiling to identify toxicophores, referencing ’s safety data for related benzothiazolones .
Q. How can degradation products be identified under accelerated stability conditions (e.g., heat, light)?
- Methodological Answer : Use forced degradation studies with HPLC-UV/PDA and LC-QTOF-MS. Expose the compound to 40°C/75% RH (ICH Q1A guidelines) and monitor for hydrolysis/oxidation products. Compare fragmentation patterns with synthetic standards. ’s handling precautions (e.g., inert atmosphere storage) are critical to prevent artifact formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
